Superior Peptide Fragmentation in Isobaric Tagging vs. N,N-Dimethyl Leucine (DiLeu)
In mass spectrometry-based proteomics, peptides labeled with the novel diethylalanine-based isobaric reagent (DeAla) produce more backbone fragmentation ions and achieve higher XCorr values compared to peptides labeled with the widely used N,N-dimethyl leucine (DiLeu) tags [1]. This translates to enhanced protein identification and more accurate quantification.
| Evidence Dimension | Peptide Fragmentation and Identification (XCorr Value) |
|---|---|
| Target Compound Data | DeAla-labeled peptides: Produces more backbone fragmentation ions and higher XCorr values. |
| Comparator Or Baseline | N,N-dimethyl leucine (DiLeu) tags |
| Quantified Difference | DeAla labeling outperformed DiLeu tags in protein and peptide identification in comparative proteomic analyses of two cancer cell lines. |
| Conditions | Orbitrap MS/MS acquisition at 60k resolution; optimized labeling efficiency and collision energy. |
Why This Matters
This direct comparative performance data demonstrates that selecting N,N-diethylalanine-derived reagents offers a quantifiable improvement in data quality and coverage for quantitative proteomics experiments compared to a leading alternative.
- [1] Liu PK, Gu TJ, Xu S, et al. 13-Plex DeAla Isobaric Reagents for High-Throughput Proteome Quantification. Analytical Chemistry. 2025;97(41):22643-22650. View Source
